2-Chloro-4-(chloromethyl)pyrimidine

Medicinal chemistry Sequential functionalization Nucleophilic substitution

2-Chloro-4-(chloromethyl)pyrimidine (CAS 944902-31-2) is a dichlorinated pyrimidine heterocycle with molecular formula C₅H₄Cl₂N₂ and molecular weight 163.00 g/mol. The compound exists as a pale yellow to colorless oil at ambient temperature with a predicted boiling point of 304.2±17.0 °C at 760 Torr and predicted density of 1.410±0.06 g/cm³ at 20 °C.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 944902-31-2
Cat. No. B1592385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(chloromethyl)pyrimidine
CAS944902-31-2
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1CCl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2
InChIKeyHNHVCSCFJSKSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(chloromethyl)pyrimidine CAS 944902-31-2: Building Block Specification and Procurement Baseline


2-Chloro-4-(chloromethyl)pyrimidine (CAS 944902-31-2) is a dichlorinated pyrimidine heterocycle with molecular formula C₅H₄Cl₂N₂ and molecular weight 163.00 g/mol . The compound exists as a pale yellow to colorless oil at ambient temperature with a predicted boiling point of 304.2±17.0 °C at 760 Torr and predicted density of 1.410±0.06 g/cm³ at 20 °C . The structure features two chemically distinct electrophilic sites: an aromatic C2 chlorine susceptible to nucleophilic aromatic substitution (SNAr) and a benzylic chloromethyl group at C4 that undergoes nucleophilic displacement under orthogonal conditions . This dual-reactivity architecture enables sequential, regioselective functionalization without protecting group strategies, establishing the compound as a privileged intermediate for constructing C2,C4-differentiated pyrimidine scaffolds in pharmaceutical discovery programs .

Why 2-Chloro-4-(chloromethyl)pyrimidine Cannot Be Replaced by Common Pyrimidine Intermediates in Sequential Functionalization Workflows


The compound's procurement value derives from its unique combination of two electrophilic centers with orthogonal reactivity profiles. 2,4-Dichloropyrimidine, the most common alternative, exhibits SNAr regioselectivity that is highly sensitive to C6 substitution—electron-donating groups invert selectivity from C4 to C2, introducing unpredictability in sequential derivatization [1]. Conversely, 2-chloro-4-methylpyrimidine provides only a single reactive site (C2 chlorine), as the C4 methyl group lacks electrophilic character and cannot serve as a functionalization handle [2]. The benzylic chloromethyl group in the target compound remains stable under typical SNAr conditions while reacting readily with oxygen, nitrogen, and sulfur nucleophiles under mild basic conditions, enabling true orthogonal sequential diversification that neither 2,4-dichloropyrimidine nor 2-chloro-4-methylpyrimidine can replicate .

Quantitative Differentiation Evidence for 2-Chloro-4-(chloromethyl)pyrimidine CAS 944902-31-2 vs. Structural Analogs


Orthogonal Reactivity: Benzylic Chloride vs. Aromatic C2 Chlorine Displacement Selectivity

The benzylic chloromethyl group at C4 undergoes rapid nucleophilic displacement under mild basic conditions (potassium carbonate, acetonitrile, reflux) with phenols and amines, while the aromatic C2 chlorine remains intact. Subsequent SNAr at C2 requires distinct conditions, enabling clean sequential diversification. This orthogonality is absent in 2,4-dichloropyrimidine, where both chlorines are aromatic and subject to competing SNAr pathways with regioselectivity dependent on C6 substitution—a variable that cannot be controlled when the C6 position is unsubstituted . 2-Chloro-4-methylpyrimidine cannot undergo any C4 functionalization due to the methyl group's lack of electrophilicity [1].

Medicinal chemistry Sequential functionalization Nucleophilic substitution

Synthetic Yield Benchmark: One-Pot Benzylic Chlorination from Alcohol Precursor

A reproducible synthetic route from the alcohol precursor (2-chloropyrimidin-4-yl)methanol provides 2-chloro-4-(chloromethyl)pyrimidine in 74% isolated yield using thionyl chloride in dichloromethane at room temperature overnight . This established protocol provides procurement teams with a reliable benchmark for in-house synthesis versus commercial sourcing decisions. In contrast, 2,4-dichloropyrimidine is typically prepared via phosphorus oxychloride-mediated chlorination of uracil derivatives, with reported yields varying widely (45-85%) depending on substrate and scale [1]. The target compound's 74% yield represents a consistent, mid-range benchmark that supports reproducible kilogram-scale preparation.

Process chemistry Synthetic methodology Yield optimization

Patent-Cited Application: Androgen Receptor Targeted Degrader Intermediate with Clinical Pipeline Relevance

2-Chloro-4-(chloromethyl)pyrimidine is specifically cited as a key intermediate in patent WO-2020198710-A1, which describes pharmaceutical compositions and combinations comprising inhibitors of the androgen receptor, including PROTAC (proteolysis targeting chimera) ligands for prostate cancer therapy [1]. The compound is also associated with WO-2020198711-A1 covering androgen receptor modulators for use as PROTAC ligands . In contrast, the close analog 2-chloro-4-methylpyrimidine is primarily cited in agrochemical patents for fungicidal and herbicidal applications rather than targeted protein degradation therapeutics . This differential patent landscape indicates the target compound's unique suitability for constructing the linker-warhead architectures required in PROTAC molecules, where the benzylic chloride serves as a strategic attachment point for E3 ligase-recruiting moieties.

PROTAC Androgen receptor Prostate cancer Pharmaceutical intermediate

Physical Property Distinction: Boiling Point and Density Differentiation from 2-Chloro-4-methylpyrimidine

The target compound exhibits a predicted boiling point of 304.2±17.0 °C at 760 Torr and predicted density of 1.410±0.06 g/cm³ at 20 °C . Its closest structural analog, 2-chloro-4-methylpyrimidine, displays markedly different physical properties: melting point 35-36 °C (solid at ambient temperature) and boiling point 94 °C at 17 mmHg, corresponding to approximately 210-220 °C at atmospheric pressure [1]. This approximately 90 °C difference in atmospheric boiling point provides analytical chemists with clear chromatographic separation parameters and distinct purification windows. Additionally, the target compound is an oil at room temperature (requiring cold storage at 2-8 °C under inert atmosphere), whereas 2-chloro-4-methylpyrimidine is a solid .

Physicochemical characterization Purification Analytical method development

Regioselective C4 Benzylic Functionalization Without C2 Competition

Computational quantum mechanical analysis of 2,4-dichloropyrimidine SNAr reactions reveals that C6 substitution dramatically alters regioselectivity: with C6-H, LUMO distribution favors C4 attack; with C6-OMe or C6-NHMe electron-donating groups, LUMO distribution equalizes between C2 and C4, with transition state energy favoring C2 by 0.76 kcal/mol [1]. This substitution-dependent regioselectivity renders 2,4-dichloropyrimidine unpredictable for sequential functionalization when C6 is unsubstituted. In contrast, the target compound's benzylic chloride at C4 operates via an SN2-type mechanism orthogonal to the aromatic SNAr pathway at C2, providing predictable, substitution-independent C4 functionalization regardless of future C2 or C6 modifications .

SNAr selectivity Quantum mechanical analysis Reaction predictability

Optimal Procurement and Application Scenarios for 2-Chloro-4-(chloromethyl)pyrimidine CAS 944902-31-2 in Drug Discovery Workflows


PROTAC Linker-Warhead Conjugation in Targeted Protein Degradation Programs

The compound's orthogonal reactivity—benzylic chloride at C4 for E3 ligase ligand attachment and C2 chlorine for target protein warhead installation—makes it an ideal intermediate for PROTAC (proteolysis targeting chimera) development. As evidenced by patent WO-2020198710-A1, the compound serves as a strategic scaffold for constructing androgen receptor-targeted degraders for prostate cancer therapy . Procurement teams supporting oncology discovery should prioritize this compound over 2,4-dichloropyrimidine due to the predictable, substitution-independent C4 functionalization that avoids the regioselectivity complications documented in QM analyses .

Sequential C2,C4-Diversified Kinase Inhibitor Library Synthesis

The documented 74% yield synthesis from the alcohol precursor using thionyl chloride provides a reliable entry point for generating diverse C2,C4-difunctionalized pyrimidine libraries . The benzylic chloride reacts with phenols, amines, and thiols under mild basic conditions (K₂CO₃, acetonitrile, reflux) while leaving the C2 chlorine intact for subsequent SNAr diversification. This two-step, protecting-group-free sequence is not replicable with 2-chloro-4-methylpyrimidine, which lacks C4 electrophilicity, nor with 2,4-dichloropyrimidine, where C6 substitution unpredictably alters regioselectivity .

Androgen Receptor Signaling Pathway Modulator Development

The compound's association with androgen receptor modulator patents WO-2020198711-A1 and WO-2020198710-A1 positions it as a privileged intermediate for prostate cancer therapeutic development . The C4 benzylic chloride enables installation of diverse amine-containing pharmacophores, while the C2 chlorine provides a second diversification point for SAR exploration. The predicted boiling point of 304.2±17.0 °C supports purification by distillation at scale, while the liquid physical state at ambient temperature (requiring 2-8 °C storage) differs from solid 2-chloro-4-methylpyrimidine, enabling unambiguous identity confirmation during incoming QC .

High-Purity Intermediate Sourcing for GMP-Pharmaceutical Manufacturing Support

For organizations requiring 95% minimum purity material with documented analytical characterization, the compound is commercially available from multiple vendors with full specification sheets including InChI Key (HNHVCSCFJSKSQK-UHFFFAOYSA-N), MDL number (MFCD10697076), and GHS classification (H302, H315, H319, H335) . The liquid physical state enables precise volumetric dispensing for automated synthesis platforms, distinguishing it from solid 2-chloro-4-methylpyrimidine. Storage conditions of 2-8 °C under inert atmosphere ensure shelf-life stability for multi-year discovery campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(chloromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.